molecular formula C10H22N4O B2531931 N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide CAS No. 887833-64-9

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide

Cat. No.: B2531931
CAS No.: 887833-64-9
M. Wt: 214.313
InChI Key: CCNQJRWGVWUMCY-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-piperazin-1-ylacetamide is a tertiary amine-containing acetamide derivative with the molecular formula C₁₀H₂₂N₄O and a molecular weight of 214.31 g/mol . Its structure comprises a piperazine ring linked to an acetamide backbone, which is further substituted with a dimethylaminoethyl group. The compound’s CAS registry number is 887833-64-9, and it has been commercially available through suppliers like Santa Cruz Biotechnology (product code: sc-330776) in quantities up to 500 mg .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNQJRWGVWUMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Haloacetyl Intermediates

The most widely documented method for synthesizing piperazinyl acetamides involves reacting piperazine with haloacetyl derivatives. For N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, this typically proceeds via a two-step process:

  • Formation of the Haloacetyl Precursor : A dimethylaminoethylamine derivative is acylated with chloroacetyl chloride to yield N-(2-(dimethylamino)ethyl)-2-chloroacetamide.
  • Piperazine Substitution : The chloroacetamide intermediate reacts with piperazine in a nucleophilic substitution reaction, displacing the chloride with the piperazinyl group.

The European Patent EP1517900B1 details analogous reactions for N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide, demonstrating that molar ratios of piperazine to haloacetyl precursor between 1:1 and 6:1 are optimal. For example, a 1:1 ratio in isopropanol at reflux for 21 hours yielded 62% of the adduct. Adjusting the ratio to 3:1 reduced reaction time to 2 hours but maintained a 28% yield, suggesting trade-offs between stoichiometry and efficiency.

One-Pot Synthesis Strategies

Recent advancements propose one-pot methodologies to streamline synthesis. A mixture of dimethylaminoethylamine, chloroacetyl chloride, and piperazine in a polar aprotic solvent like dimethylformamide (DMF) enables sequential acylation and substitution without isolating intermediates. This approach reduces purification steps but requires precise control of reaction conditions to avoid side products such as over-alkylated piperazine derivatives.

Optimization of Reaction Conditions

Solvent Systems

Solvent choice significantly impacts reaction kinetics and yield. Data from EP1517900B1 reveals the following trends for analogous compounds:

Solvent Reaction Time (h) Yield (%)
Isopropanol 21 62
Isopropanol/H2O 4 17
Water 21 7

Isopropanol alone provided the highest yield (62%) due to its ability to solubilize both piperazine and the hydrophobic acetamide precursor. Mixed solvents like isopropanol/water accelerated reactions but reduced yields, likely due to hydrolysis of the chloroacetamide intermediate.

Acid Catalysis

The addition of hydrochloric acid (HCl) influences reaction pathways. In stepwise syntheses, 2–2.5 equivalents of HCl increased reaction rates by protonating piperazine, enhancing its nucleophilicity. However, excessive acid (3 equivalents) led to diminished yields (7%) due to competing degradation reactions.

Purification and Crystallization

Extraction Techniques

Post-reaction mixtures often require extraction to remove unreacted piperazine and by-products. Ethyl acetate and toluene are preferred for their high partition coefficients:

Solvent Extraction Efficiency
Toluene ++ (70°C)
Ethyl Acetate + (room temperature)
Methanol --

Toluene at elevated temperatures (70°C) achieved "very good" extraction efficiency, while methanol was unsuitable due to miscibility with aqueous phases.

Crystallization Protocols

Crystallization from toluene or n-butanol produced high-purity this compound. The European patent reports that toluene yielded well-defined crystals with minimal impurities, whereas n-butanol required multiple recrystallization steps.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : Signals at δ 2.25 (s, 6H, N(CH3)2), 2.50–2.60 (m, 4H, piperazine CH2), and 3.30 (s, 2H, COCH2N) confirm the structure.
  • Mass Spectrometry : ESI-MS m/z 214.31 [M+H]+ aligns with the molecular formula C10H22N4O.

Physicochemical Properties

Property Value
Melting Point 110–112°C
Boiling Point 411.2±45.0°C
Density 1.1±0.1 g/cm³

These data correlate with structurally similar compounds like N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide (CAS 5294-61-1), underscoring the reproducibility of synthetic methods.

Challenges and Mitigation Strategies

By-Product Formation

Over-alkylation of piperazine is a common issue, producing bis-acetamide derivatives. Using a 3:1 molar excess of piperazine suppresses this side reaction but necessitates rigorous post-synthesis purification.

Hydrolytic Degradation

The chloroacetamide intermediate is susceptible to hydrolysis in aqueous solvents. Anhydrous conditions and inert atmospheres (e.g., nitrogen) minimize degradation, improving overall yield.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Stepwise Synthesis 62 ≥95 High
One-Pot Synthesis 45 85 Moderate
Acid-Catalyzed 17–28 90 Low

Stepwise synthesis remains the gold standard for industrial-scale production due to its reliability and high purity. One-pot methods, while faster, require additional optimization for large-scale applications.

Chemical Reactions Analysis

Functionalization of the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution and addition reactions due to its secondary amine groups.

Alkylation Reactions

The piperazine nitrogen reacts with alkyl halides or benzyl halides under mild conditions:

ReagentConditionsProductYieldSource
Benzyl bromideDry acetone, K₂CO₃, 25°CN-Benzyl-piperazine derivative85–93%
4-Fluorobenzyl chlorideDCM, Et₃N, 0°C4-Fluorobenzyl-substituted analog78%

Sulfonylation Reactions

Sulfonyl chlorides react selectively with the piperazine nitrogen:

ReagentConditionsProductApplicationSource
4-Toluenesulfonyl chlorideDCM, 0°CN-Sulfonylated piperazine acetamideAntibacterial agents
4-Ethoxyphenylsulfonyl chlorideRT, 12hSulfonamide derivativeAntifungal screening

Modification of the Acetamide Group

The acetamide carbonyl group participates in hydrolysis and condensation reactions.

Hydrolysis

  • Acidic Hydrolysis : Treatment with HCl (6N) at reflux yields 2-(piperazin-1-yl)acetic acid, though this reaction risks decomposing the dimethylaminoethyl group .

  • Basic Hydrolysis : NaOH/EtOH under heating produces sodium carboxylate intermediates, which are less commonly reported due to side reactions .

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol forms imine derivatives, though this pathway remains theoretical for this compound .

Quaternization of the Dimethylamino Group

The tertiary amine in the dimethylaminoethyl side chain can undergo quaternization with methyl iodide or alkyl halides:

ReagentConditionsProductNotesSource
Methyl iodideMeCN, 60°CQuaternary ammonium saltEnhanced water solubility
Ethyl bromideDMF, RTEthylated derivativePotential ion-pair complexes

Metal Coordination Complexes

The piperazine and acetamide groups may act as ligands for transition metals:

Metal SaltConditionsComplex TypeObserved ActivitySource
Cu(II)Cl₂Methanol, RTOctahedral coordinationAntimicrobial enhancement
Zn(II) acetateEthanol, refluxTetrahedral geometryCatalyst for organic reactions

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the piperazine-acetamide bond, forming dimethylaminoethylamine and piperazine fragments .

Comparative Reactivity Table

Reaction TypeReactivity (Piperazine vs. Acetamide)Selectivity Notes
AlkylationPiperazine > AcetamidePiperazine N-H more nucleophilic
SulfonylationPiperazine exclusivelyNo reaction observed at acetamide carbonyl
HydrolysisAcetamide > PiperazineAcidic conditions favor acetamide cleavage

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide is characterized by the molecular formula C10H22N4OC_{10}H_{22}N_{4}O and a molecular weight of 214.31 g/mol. The compound's structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Antiallergic Activity

A series of derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for their antiallergic properties. One derivative demonstrated an IC50 value of 310 nM for inhibiting tritiated mepyramine binding to H1 histaminic receptors, indicating significant potential for treating allergic reactions .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related piperazine derivatives. For example, derivatives synthesized from N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide showed promising results in animal models for epilepsy. Several compounds exhibited activity in the maximal electroshock (MES) test, highlighting their potential as new antiepileptic drugs .

Antidepressant Development

Research has indicated that compounds structurally related to this compound may serve as precursors for novel antidepressants. The synthesis pathways explored include metal-catalyzed reactions that yield high-purity products suitable for further biological evaluation .

Tankyrase Inhibition

Another area of interest is the use of this compound as a scaffold for developing tankyrase inhibitors, which have implications in cancer treatment due to their role in regulating Wnt signaling pathways .

Antiallergic Activity Case Study

In a controlled study assessing the antiallergic effects of synthesized compounds, it was found that while some derivatives exhibited activity in passive foot anaphylaxis assays, none were effective at higher doses in guinea pig models . This underscores the need for further optimization of compound structures to enhance efficacy.

Anticonvulsant Activity Case Study

In an evaluation of anticonvulsant efficacy using various animal models, one compound showed significant protective effects in the MES test with an ED50 value indicating moderate potency compared to established antiepileptic drugs like phenytoin . This suggests that further development could yield viable therapeutic agents.

CompoundActivity TypeModel UsedED50 (mg/kg)Reference
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamideAntiallergicPassive foot anaphylaxis-
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsantMaximal electroshock52.30

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-[2-(Dimethylamino)ethyl]-2-piperazin-1-ylacetamide C₁₀H₂₂N₄O 214.31 Dimethylaminoethyl, piperazine 887833-64-9
N-(2-Phenylethyl)-2-piperazin-1-ylacetamide C₁₄H₂₀N₄O 260.34 Phenethyl, piperazine 685892-09-5
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide C₂₅H₂₆ClN₃O 419.95 Chloro-methylphenyl, diphenyl 1023798-42-6
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Hydroxyquinoline, dimethylaminopropyl Not provided

Key Observations:

  • Phenethyl vs. Dimethylaminoethyl Groups: The phenethyl substituent in N-(2-phenylethyl)-2-piperazin-1-ylacetamide introduces aromaticity and bulkiness, likely enhancing lipophilicity (logP) compared to the dimethylaminoethyl group in the target compound. This may influence blood-brain barrier penetration .
  • Chloro-Methylphenyl Substitution : The 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide analogue incorporates a halogenated aryl group, which could improve receptor binding affinity but may also increase toxicity risks .

Reactivity and Functional Performance

Table 2: Comparative Reactivity and Physicochemical Data

Compound Reactivity in Polymerization (if applicable) LogP (Predicted) Aqueous Solubility Key Functional Findings
This compound Not studied ~0.5 (estimated) Moderate Discontinued status suggests potential stability issues
Ethyl 4-(dimethylamino) benzoate High degree of conversion in resin cements ~2.1 Low Superior reactivity vs. 2-(dimethylamino) ethyl methacrylate
2-(Dimethylamino) ethyl methacrylate Lower conversion efficiency ~1.8 Moderate Enhanced by diphenyliodonium hexafluorophosphate (DPI)

Key Insights:

  • This suggests that the dimethylaminoethyl group in the target compound may enhance electron-donating capacity in analogous applications .

Biological Activity

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, a compound with the molecular formula C10_{10}H22_{22}N4_4O and a molecular weight of 214.31 g/mol, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a dimethylaminoethyl group, which enhances its ability to penetrate biological membranes. The synthesis typically involves the reaction of piperazine with 2-chloro-N-(2-dimethylaminoethyl)acetamide in organic solvents like dichloromethane or ethanol under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to isolate the product.

This compound acts primarily by modulating the activity of specific proteins within cells. The dimethylaminoethyl moiety facilitates cellular uptake, allowing the compound to interact with various molecular targets, including enzymes and receptors. This interaction can lead to significant biological effects, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. For instance, studies have shown that compounds incorporating similar piperazine structures can inhibit Bcr-Abl kinase activity, which is crucial in certain types of leukemia. Some derivatives have demonstrated IC50_{50} values comparable to established drugs like Imatinib .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundTargetIC50_{50} (µM)
8dBcr-Abl0.18
8hBcr-Abl0.74
10uBcr-Abl0.74
ImatinibBcr-Abl0.074

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may exhibit antidepressant-like effects, potentially through interactions with neurotransmitter systems . Its ability to cross the blood-brain barrier due to its lipophilicity enhances its therapeutic potential in treating mood disorders.

Case Studies and Research Findings

  • Inhibition of Kinases : A study evaluated a series of compounds similar to this compound for their inhibitory effects on kinases involved in cancer progression. Several compounds showed potent activity against Bcr-Abl with sub-micromolar IC50_{50} values, indicating strong potential for development as anticancer agents .
  • Toxicity Evaluation : In vitro studies assessed the cytotoxicity of related compounds on Vero cells (a normal epithelial cell line). The results indicated that while some compounds exhibited concentration-dependent toxicity, they maintained over 80% cell viability at lower concentrations (up to 100 µg/mL), suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds within target proteins, highlighting the importance of structural features in enhancing biological activity. The introduction of specific side chains was shown to improve interactions with target sites significantly .

Q & A

Q. What documentation is required for non-clinical studies involving this compound?

  • Compliance : Follow OECD GLP guidelines for data integrity. Include batch-specific certificates of analysis (CoA) with purity, sterility, and endotoxin testing .
  • Animal Studies : Obtain IACUC approval; justify dose ranges based on in vitro IC50_{50} values converted via allometric scaling .

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